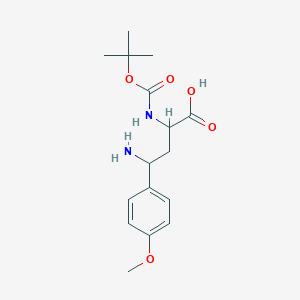
4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-methoxyphenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-methoxyphenyl)butanoic acid is a complex organic compound characterized by the presence of an amino group, a tert-butoxycarbonyl (Boc) protecting group, and a methoxyphenyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-methoxyphenyl)butanoic acid typically involves multiple steps:
Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the butanoic acid backbone:
Introduction of the methoxyphenyl group: The methoxyphenyl group is introduced via electrophilic aromatic substitution or other suitable methods.
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-methoxyphenyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-methoxyphenyl)butanoic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group plays a crucial role in modulating the compound’s reactivity and stability, allowing for controlled release of the active amino group under specific conditions. The methoxyphenyl group contributes to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid: Lacks the methoxy group, resulting in different reactivity and binding properties.
4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-hydroxyphenyl)butanoic acid: Contains a hydroxy group instead of a methoxy group, affecting its solubility and reactivity.
4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid: The presence of a chloro group alters its electronic properties and reactivity.
Uniqueness
4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-methoxyphenyl)butanoic acid is unique due to the combination of its Boc-protected amino group and methoxyphenyl moiety. This combination imparts specific reactivity and binding characteristics, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C16H24N2O5 |
|---|---|
Molecular Weight |
324.37 g/mol |
IUPAC Name |
4-amino-4-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-13(14(19)20)9-12(17)10-5-7-11(22-4)8-6-10/h5-8,12-13H,9,17H2,1-4H3,(H,18,21)(H,19,20) |
InChI Key |
UCJQHODXHCRGJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(C1=CC=C(C=C1)OC)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















